4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide
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Overview
Description
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a prop-2-enoyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan-2-yl prop-2-enoyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate reagent to form the furan-2-yl prop-2-enoyl intermediate.
Amidation reaction: The intermediate is then reacted with 4-aminobenzamide under suitable conditions to form the desired product. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The prop-2-enoyl group can be reduced to form the corresponding propyl derivative.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of catalysts and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the prop-2-enoyl group may yield the corresponding propyl derivative.
Scientific Research Applications
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-methylphenyl)benzamide
- **4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-chlorophenyl)benzamide
Uniqueness
4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of the 1-phenylethyl group, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(17-6-3-2-4-7-17)23-22(26)18-9-11-19(12-10-18)24-21(25)14-13-20-8-5-15-27-20/h2-16H,1H3,(H,23,26)(H,24,25)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWFKPZWRZFJF-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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